molecular formula C8H6ClNO2 B13030594 (Z)-1-Chloro-4-(2-nitrovinyl)benzene

(Z)-1-Chloro-4-(2-nitrovinyl)benzene

Cat. No.: B13030594
M. Wt: 183.59 g/mol
InChI Key: GLJATYFHELDGEA-WAYWQWQTSA-N
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Description

(Z)-1-Chloro-4-(2-nitrovinyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a nitrovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-1-Chloro-4-(2-nitrovinyl)benzene can be synthesized through the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of nitromethane with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under mild conditions and yields the desired nitrostyrene derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Henry reaction under controlled conditions to ensure high yield and purity. This may include optimizing reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-Chloro-4-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The vinyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

    Reduction: 1-Chloro-4-(2-aminovinyl)benzene.

    Oxidation: 1-Chloro-4-(2-carboxyvinyl)benzene.

    Substitution: 1-(Substituted)-4-(2-nitrovinyl)benzene derivatives.

Scientific Research Applications

Chemistry

(Z)-1-Chloro-4-(2-nitrovinyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

Research has shown that nitrostyrene derivatives, including this compound, exhibit biological activities such as anti-cancer properties. These compounds can induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The biological activity of (Z)-1-Chloro-4-(2-nitrovinyl)benzene is primarily attributed to its ability to interact with molecular targets such as retinoid X receptor alpha (RXRα). Nitrostyrene derivatives bind to RXRα, inhibiting the activation of NF-κB signaling pathway, which is involved in inflammation and cancer progression . This interaction leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-Nitroethenylbenzene
  • 2,4-Dichloro-1-[(Z)-2-nitrovinyl]benzene

Uniqueness

(Z)-1-Chloro-4-(2-nitrovinyl)benzene is unique due to the presence of both a chlorine atom and a nitrovinyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other nitrostyrene derivatives. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the nitrovinyl group contributes to its biological activity.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial production. Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of various compounds, while its biological activity offers potential therapeutic benefits.

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

1-chloro-4-[(Z)-2-nitroethenyl]benzene

InChI

InChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5-

InChI Key

GLJATYFHELDGEA-WAYWQWQTSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])Cl

Origin of Product

United States

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